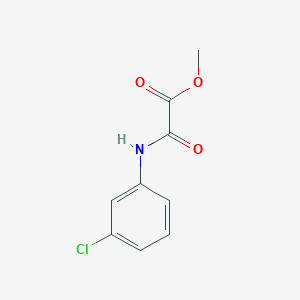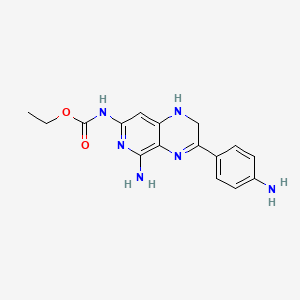![molecular formula C12H6ClN3O4 B14409133 7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione CAS No. 82241-28-9](/img/structure/B14409133.png)
7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a chlorobenzoyl group attached to a triazabicyclo[4.2.0]octene core, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under controlled conditions to form the bicyclic core. The chlorobenzoyl group is then introduced through a substitution reaction, often using a chlorobenzoyl chloride reagent in the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The triazabicyclo[4.2.0]octene core provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a similar core structure but different functional groups.
Cephalexin: A cephalosporin antibiotic with a bicyclic core, used for its antibacterial properties.
Tropane Alkaloids: Compounds with a bicyclic structure, known for their biological activity.
Uniqueness
7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione is unique due to its specific combination of a chlorobenzoyl group and a triazabicyclo[4.2.0]octene core. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
82241-28-9 |
|---|---|
Molecular Formula |
C12H6ClN3O4 |
Molecular Weight |
291.64 g/mol |
IUPAC Name |
7-(4-chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione |
InChI |
InChI=1S/C12H6ClN3O4/c13-6-3-1-5(2-4-6)10(18)16-8-7(11(16)19)14-12(20)15-9(8)17/h1-4H,(H2,14,15,17,20) |
InChI Key |
JPBWBWSTZDCFJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C3=C(C2=O)NC(=O)NC3=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409051.png)
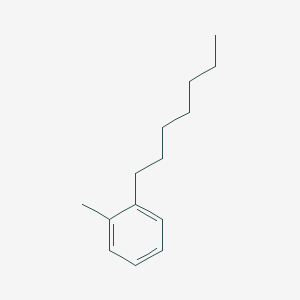

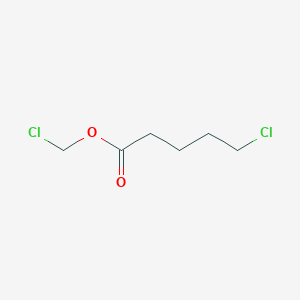
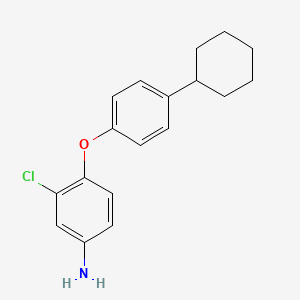
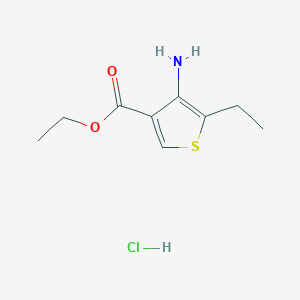
![1a,7a-Dihydronaphtho[2,3-b]oxirene](/img/structure/B14409095.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol](/img/structure/B14409102.png)
![ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate](/img/structure/B14409104.png)


